molecular formula C27H46O B1253732 5,6alpha-Epoxy-5alpha-cholestane

5,6alpha-Epoxy-5alpha-cholestane

Cat. No.: B1253732
M. Wt: 386.7 g/mol
InChI Key: OJFSRAVBTAGBIM-UXWTYBCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6alpha-epoxy-5alpha-cholestane is the epoxy steroid formed from cholest-5-ene by formal addition of oxygen across the 5,6 double bond with alpha-configuration at both C-5 and C-6. It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

Synthesis and Biological Functions

5,6alpha-Epoxy-5alpha-cholestane is a compound involved in various synthesis processes and biological studies. Zhao et al. (2007) demonstrated that 4,5-epoxycholestane-3,6-diols, closely related to this compound, can be used to synthesize cholestane-3,5,6-triol stereoisomers. These stereoisomers are significant for studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).

Role in Cholesterol Oxidation

Lee et al. (2006) explored the formation of cholesterol oxidation products (COPs), including 5,6alpha-epoxycholesterol, in marinated foods during heating. This study highlights the significance of understanding the behavior of such compounds under different conditions (Lee, Chien, & Chen, 2006).

Enzymatic Studies

Mui and Elliott (1975) investigated the 12alpha-hydroxylation of oxygenated 5alpha-cholestanes, providing insights into the enzymatic properties and reactivity of compounds like this compound. This research is vital for understanding the enzymatic interactions and transformations of such sterols (Mui & Elliott, 1975).

Chemical Reactions and Stability

Paillasse et al. (2012) focused on the reactivity of cholesterol-5,6-epoxides, including 5,6alpha-epoxy-cholesterol. They found that these epoxides, unlike other known epoxides, did not react spontaneously with nucleophiles, indicating their stability and unique chemical behavior (Paillasse et al., 2012).

Potential Therapeutic Applications

The synthesis of alkylaminooxysterols from 5,6-alpha-epoxysterols, as studied by de Medina et al. (2009), revealed compounds with potent cell-differentiating activities. These findings suggest possible therapeutic applications in treating cancer and neurodegenerative diseases (de Medina et al., 2009).

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1S,2R,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1

InChI Key

OJFSRAVBTAGBIM-UXWTYBCRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CCCC5)C)O4)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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